1-(OXAN-4-YL)-4-[4-(PYRIMIDIN-2-YLOXY)PIPERIDINE-1-CARBONYL]PYRROLIDIN-2-ONE
Description
Properties
IUPAC Name |
1-(oxan-4-yl)-4-(4-pyrimidin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c24-17-12-14(13-23(17)15-4-10-26-11-5-15)18(25)22-8-2-16(3-9-22)27-19-20-6-1-7-21-19/h1,6-7,14-16H,2-5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQIXGLWBWHSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC=N2)C(=O)C3CC(=O)N(C3)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Oxan-4-yl)-4-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one, also known by its CAS number 2380144-51-2, is a complex organic compound that has garnered interest due to its potential biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 320.39 g/mol. The structure features a pyrrolidinone ring, an oxan moiety, and a pyrimidinyl ether which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H24N4O3 |
| Molecular Weight | 320.39 g/mol |
| CAS Number | 2380144-51-2 |
Research into the biological activity of this compound indicates that it may function through several mechanisms:
- Receptor Modulation : Preliminary studies suggest that the compound interacts with various receptors, potentially acting as an agonist or antagonist depending on the target. This modulation can influence metabolic processes and cellular signaling pathways.
- Antiproliferative Effects : Similar compounds have shown antiproliferative activity in cancer cell lines. For instance, studies on piperidine derivatives have indicated their role as tubulin inhibitors, leading to increased mitotic arrest in cancer cells .
- Metabolic Regulation : Non-selective α-adrenoceptor antagonists, which share structural similarities with this compound, have demonstrated potential in improving metabolic profiles by reducing triglycerides and glucose levels without affecting blood pressure .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Anticancer Activity : A study focused on piperidine derivatives revealed that certain compounds exhibited significant antiproliferative effects against prostate cancer cell lines with IC50 values in the low micromolar range . This suggests that similar structural motifs in this compound could yield comparable efficacy.
- Metabolic Benefits : Another study highlighted the benefits of non-selective α-adrenoceptor antagonists derived from pyrrolidinone structures in managing metabolic syndrome components like hyperglycemia and dyslipidemia . This indicates a potential therapeutic application for managing metabolic diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their properties are compared below based on available evidence:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Similarities :
- All three compounds share a pyrrolidin-2-one or piperidine scaffold, critical for molecular recognition in biological systems. The target compound’s pyrimidin-2-yloxy group distinguishes it from the cyclohexyl substituent in ’s compound .
Functional Differences :
- Antioxidant Activity : highlights that thiosemicarbazone-piperidine derivatives exhibit antioxidant properties via metal chelation (e.g., Cu²⁺, Zn²⁺), reducing oxidative stress in vitro . The target compound’s pyrimidine group may similarly scavenge free radicals, but experimental validation is lacking.
- Safety Profiles : ’s compound is explicitly restricted from fragrance/flavor applications, likely due to toxicity or instability. The target compound’s tetrahydropyran moiety may mitigate such issues by enhancing solubility and reducing reactivity .
Therapeutic Potential: The thiosemicarbazone analog () shows promise in metal coordination chemistry, suggesting applications in neurodegenerative or cancer therapies . In contrast, the target compound’s pyrimidine linker could align it with kinase inhibitors (e.g., JAK/STAT pathway modulators), though this remains speculative.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(Oxan-4-yl)-4-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one?
Answer:
The compound’s synthesis likely involves multi-step coupling reactions. Key steps include:
- Core Construction : Formation of the pyrrolidin-2-one ring via cyclization or lactamization, as seen in analogous syntheses of β-aryl-γ-lactams using Heck–Matsuda desymmetrization .
- Piperidine-Oxane Coupling : Introducing the 4-(pyrimidin-2-yloxy)piperidine moiety via nucleophilic substitution (e.g., Mitsunobu reaction for ether linkages) or carbonyl coupling (e.g., amide/urea bond formation using carbodiimide activators).
- Chiral Resolution : If enantioselectivity is required, chiral stationary-phase chromatography (e.g., Daicel Chiralpak® columns) can achieve >90% enantiomeric excess, as demonstrated for related pyrrolidinone derivatives .
Basic: Which analytical techniques are critical for characterizing this compound and verifying its purity?
Answer:
Key techniques include:
- NMR Spectroscopy : and NMR to confirm substituent positions and stereochemistry, with NMR if fluorinated analogs are synthesized .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (e.g., ESI+ with <5 ppm error) .
- Chiral Chromatography : SFC or HPLC with chiral columns (e.g., Daicel Chiralpak® IB/IC) to assess enantiopurity .
- X-ray Crystallography : For absolute configuration determination, as applied to structurally related ligands in PDB entries (e.g., 8AOY) .
Advanced: How does conformational flexibility in the oxan-4-yl and piperidine moieties impact target binding or bioactivity?
Answer:
- Conformational Analysis : Molecular dynamics simulations or X-ray crystallography (e.g., PDB 8AOY) can reveal preferred rotameric states of the piperidine-oxane linkage. Restricted rotation due to steric hindrance may stabilize bioactive conformations .
- Biological Implications : Rigid analogs (e.g., fused rings) could enhance selectivity for targets like enzymes or GPCRs, as shown in pyrrolidinone-based α-adrenolytic agents .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Comparative Assays : Standardize in vitro/in vivo models (e.g., enzyme inhibition IC vs. cell-based assays) to control for variability. For example, antiarrhythmic effects of pyrrolidinone derivatives were confirmed using ex vivo rat heart models .
- Structural Analog Analysis : Compare activity trends across derivatives (e.g., substituent effects on potency). Evidence from SAR studies on similar compounds (e.g., 1-(3,4-dimethoxyphenyl)pyrrolidin-2-one) highlights the role of electron-withdrawing groups in enhancing bioactivity .
Advanced: What strategies optimize structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
- Substituent Variation : Systematically modify:
- Biological Testing : Prioritize high-throughput screening against target panels (e.g., kinase or protease assays) to identify key pharmacophores. For example, trifluoromethylphenyl substitutions in pyrrolidinones enhanced antimicrobial activity .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) can predict binding modes to receptors like acetylcholinesterase, guided by SAR data from related inhibitors .
Advanced: What are the challenges in assessing the compound’s metabolic stability, and how can they be addressed?
Answer:
- In Vitro Metabolism : Use liver microsomes or hepatocyte assays to identify labile sites (e.g., ester hydrolysis in the pyrrolidinone ring).
- Stabilization Strategies : Introduce deuterium at metabolically vulnerable positions or replace ester groups with bioisosteres (e.g., amides), as shown in stabilized piperidine derivatives .
- LC-MS/MS Analysis : Quantify metabolites and correlate degradation pathways with structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
